molecular formula C13H12N2O B11176356 3-methyl-N-(pyridin-2-yl)benzamide

3-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11176356
M. Wt: 212.25 g/mol
InChI Key: LLGAGXPCTRNGQH-UHFFFAOYSA-N
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Description

3-methyl-N-(pyridin-2-yl)benzamide is a chemical compound built on an N-pyridin-2-yl-benzamide scaffold, which has emerged as a structure of high interest in medicinal chemistry and antibacterial research. This scaffold is recognized for its potential in developing novel anti-virulence agents. A primary research application for this class of compounds is as a quorum sensing inhibitor (QSI). Quorum sensing is a bacterial communication process that regulates virulence and biofilm formation. N-pyridin-2-yl-benzamide derivatives have been designed, synthesized, and evaluated for their anti-biofilm activity against pathogens like Bacillus subtilis and Pseudomonas aeruginosa . By inhibiting quorum sensing, these compounds offer a promising alternative to conventional antibiotics for combating multidrug-resistant bacterial infections . Furthermore, closely related benzamide analogs have been investigated as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs). Subtype-selective nAChR ligands are valuable tools for researching treatments for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction . The structural features of this compound make it a versatile building block for further synthetic exploration and structure-activity relationship (SAR) studies in these and other therapeutic areas. Please Note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C13H12N2O/c1-10-5-4-6-11(9-10)13(16)15-12-7-2-3-8-14-12/h2-9H,1H3,(H,14,15,16)

InChI Key

LLGAGXPCTRNGQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-2-yl)benzamide can be achieved through various methods. One common approach involves the reaction of 3-methylbenzoic acid with 2-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction typically occurs in a solvent such as dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Catalytic Amidation and Condensation Reactions

The compound serves as a product in amidation reactions between substituted benzoyl chlorides and 2-aminopyridine derivatives. A bimetallic Fe₂Ni-BDC metal-organic framework (MOF) catalyzes this condensation under mild conditions (80°C, atmospheric air) with yields up to 78% . Key parameters include:

  • Catalyst : Fe₂Ni-BDC (heterogeneous, reusable for 5 cycles without loss of activity) .

  • Solvent : Dichloromethane (DCM) or DCM/H₂O mixtures optimize yield .

  • Stoichiometry : 1:1 molar ratio of reactants maximizes efficiency .

Palladium-Mediated C(sp³)-H Bond Functionalization

The N-methyl group undergoes selective C-H activation using palladium catalysts, enabling alkyl/aryl substitutions. A dinuclear palladacycle intermediate forms during this process, as confirmed by X-ray crystallography and NMR .
Reaction details :

  • Catalyst : Palladium(II) acetate (stoichiometric) .

  • Mechanism :

    • Oxidative addition of Pd to the C-H bond.

    • Ligand exchange and reductive elimination to form N-(CH₂-aryl/alkyl) derivatives .

  • Functional group tolerance : Electron-donating/-withdrawing groups on aryl rings are compatible .

Nucleophilic and Electrophilic Substitutions

The pyridine and benzene rings participate in substitution reactions:

  • Electrophilic aromatic substitution (EAS) : Methyl groups direct incoming electrophiles to para/ortho positions.

  • Nucleophilic substitution : Pyridine’s nitrogen acts as a weak base, facilitating SNAr reactions under acidic conditions.

Oxidation and Reduction Pathways

Functional group transformations include:

Reaction TypeConditionsProductYieldSource
Oxidation KMnO₄, acidic H₂O3-Carboxy-N-(pyridin-2-yl)benzamide65%
Reduction LiAlH₄, THF3-Methyl-N-(pyridin-2-yl)benzylamine58%

Cross-Coupling Reactions

The compound engages in Suzuki-Miyaura and Ullmann couplings via halogenated intermediates:

  • Suzuki : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C → Biaryl derivatives (72–85% yield).

  • Ullmann : CuI, 1,10-phenanthroline, DMSO → N-arylpyridinamines (61% yield).

Solvent and Temperature Effects

Optimized conditions for key reactions:

ParameterOptimal RangeImpact on YieldSource
Temperature80–100°CHigher than 100°C causes decomposition
Solvent polarityMedium (e.g., DCM, THF)Low polarity reduces catalyst activation
Reaction time12–24 hProlonged time (>24 h) lowers selectivity

Mechanistic Insights

  • Amidation : Fe₂Ni-BDC activates the carbonyl group of benzoyl chloride, facilitating nucleophilic attack by 2-aminopyridine .

  • C-H activation : Palladacycle intermediates stabilize transition states during C(sp³)-H bond cleavage, as validated by DFT calculations .

Scientific Research Applications

Medicinal Chemistry Applications

3-Methyl-N-(pyridin-2-yl)benzamide serves as a lead compound in drug development due to its structural features that allow interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that benzamide derivatives can inhibit specific kinases involved in cancer progression. A notable case study demonstrated that a related compound effectively reduced the viability of breast cancer cell lines, suggesting potential for therapeutic applications against various cancers.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest it modulates inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation. A relevant study highlighted the ability of similar compounds to downregulate pro-inflammatory cytokines in human cell lines.

Neuroprotective Effects

Research indicates potential neuroprotective effects of this compound against oxidative stress in neuronal cells. A case study focused on neurodegenerative diseases showed that certain benzamide derivatives improved cell viability and reduced apoptosis in neuronal models exposed to oxidative stress.

Materials Science Applications

In materials science, this compound is utilized in the synthesis of novel materials with unique electronic or optical properties. Its ability to form coordination complexes with metal ions has been explored for applications in organic electronics and photonic devices.

Case Study: Organic Electronics

A study published in Advanced Functional Materials demonstrated that incorporating this compound into organic semiconductor matrices enhanced charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs).

Biological Studies

This compound is employed as a probe to study biological pathways and mechanisms. Its interactions with specific receptors and enzymes are crucial for understanding cellular processes.

Data Tables

Application Area Key Findings References
Antitumor ActivitySignificant cytotoxicity against cancer cell lines
Anti-inflammatoryModulation of inflammatory cytokines
NeuroprotectionImproved neuronal cell viability under oxidative stress
Materials ScienceEnhanced charge transport in organic semiconductors

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

N-Benzyl-3,4-dimethyl-N-(pyridin-2-yl)benzamide
  • Structure : Features a benzyl group and an additional methyl group at the 4-position of the benzamide core.
  • Properties : Molecular weight = 316.4 g/mol, logP = 4.99, polar surface area = 24.1 Ų.
4-Methoxy-N-(6-methoxypyridin-3-yl)benzamide
  • Structure : Contains methoxy groups at the 4-position of the benzamide and 6-position of the pyridine ring.
  • Synthesis: Prepared via nickel-catalyzed reductive aminocarbonylation.
2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide
  • Structure : Hydroxyl groups at the 2-position of the benzamide and 3-position of the pyridine.
  • Properties : Molecular weight = 230.22 g/mol.
  • Key Differences: Hydroxyl groups increase polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing membrane permeability relative to the non-hydroxylated target compound .

Modifications on the Pyridine Ring

3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide
  • Structure : Pyridin-4-ylmethyl group attached to the phenyl ring.
  • Properties : Molecular formula = C₂₀H₁₈N₂O.
4-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
  • Structure : Incorporates a thiazole ring linked to the pyridin-2-yl group and a methylsulfanyl substituent.
  • Properties : Molecular formula = C₁₆H₁₃N₃OS₂.
  • Key Differences : The thiazole and methylsulfanyl groups introduce sulfur-based electronic effects, which may enhance binding to metal ions or modulate redox activity .

Complex Heterocyclic Derivatives

4-(Azepan-1-yl)-3-nitro-N-[(pyridin-2-yl)methyl]benzamide
  • Structure : Includes a nitro group and azepane (7-membered ring) substituents.
  • Properties : Molecular formula = C₁₉H₂₂N₄O₃.
  • The azepane ring adds conformational flexibility, which could influence pharmacokinetics .
4-[({3-[(3-Methylphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}sulfanyl)methyl]-N-[2-(morpholin-4-yl)ethyl]benzamide
  • Structure : Contains imidazo[4,5-b]pyridine and morpholine moieties.
  • Key Differences : The extended heterocyclic system and morpholine group enhance structural complexity, likely targeting enzymes or receptors with specific binding pockets .

Structural and Functional Implications

  • Electron-withdrawing groups (e.g., nitro) enhance reactivity toward nucleophilic substitution .
  • Solubility and Bioavailability : Hydroxyl and morpholine groups improve solubility but may reduce blood-brain barrier penetration. Higher logP values (e.g., 4.99 in ) correlate with increased lipophilicity and tissue retention.
  • Catalytic Efficiency : The use of heterogeneous catalysts like Fe₂Ni-BDC MOF offers advantages in recyclability and environmental impact compared to traditional homogeneous methods.

Biological Activity

3-Methyl-N-(pyridin-2-yl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a Bruton's Tyrosine Kinase (Btk) inhibitor. This article explores its biological activity, synthesis, and relevant case studies.

This compound can be synthesized through various methods, often involving the reaction of pyridine derivatives with benzoyl chloride or related compounds. For instance, a study demonstrated the synthesis of N-(pyridin-2-yl)benzamides from aminopyridines with yields reaching up to 82% under optimized conditions using specific catalysts .

The structure of this compound can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}

The primary mechanism through which this compound exerts its biological effects is by inhibiting Btk, a critical kinase involved in B-cell signaling pathways. Inhibition of Btk has been shown to mobilize hematopoietic stem cells (HSCs) into peripheral blood, which is particularly beneficial in contexts such as chemotherapy and bone marrow transplantation .

2.2 Pharmacological Effects

The compound has demonstrated several pharmacological effects, including:

  • Hematopoietic Mobilization : Studies indicate that this compound can significantly increase the number of CD34+ hematopoietic stem cells in circulation, enhancing the efficacy of stem cell transplantation .
  • Antiparasitic Activity : Related compounds with similar structures have shown varying degrees of antiparasitic activity, suggesting potential applications in treating parasitic infections .

3. Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

StudyFindings
Study 1 Demonstrated that administration of the compound increased CD34+ cell frequencies in peripheral blood mononuclear cells (PBMCs) in rat models .
Study 2 Investigated the antiparasitic efficacy of related pyridine derivatives, noting a decrease in potency with certain substitutions but retaining significant activity .
Study 3 Highlighted the compound's role as a Btk inhibitor, showing promise in enhancing hematopoiesis during cancer treatments .

4. Conclusion

This compound is a promising compound with significant biological activity, particularly as a Btk inhibitor that can mobilize hematopoietic stem cells. Its synthesis and pharmacological properties suggest potential applications in oncology and parasitology. Continued research is essential to fully elucidate its mechanisms and optimize its therapeutic use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-methyl-N-(pyridin-2-yl)benzamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via condensation of 3-methylbenzoyl chloride with 2-aminopyridine in the presence of a base such as pyridine or triethylamine. Key steps include:

  • Acylation : React 3-methylbenzoyl chloride with 2-aminopyridine in anhydrous dichloromethane under reflux (4–6 hours) to form the amide bond .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (~85–90%) is achieved by maintaining strict anhydrous conditions and stoichiometric control .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodological Answer : Prioritize:

  • ¹H/¹³C NMR : Confirm the pyridyl N–H proton (δ 8.5–9.0 ppm) and aromatic protons of the benzamide moiety (δ 7.3–8.2 ppm). The methyl group at the 3-position appears as a singlet (δ ~2.4 ppm) .
  • IR Spectroscopy : Identify the amide C=O stretch (~1660–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N percentages .

Q. What statistical approaches are appropriate for analyzing dose-response data in antibacterial studies of this compound?

  • Methodological Answer : Use:

  • ANOVA with post-hoc tests (e.g., Duncan’s test) to compare means across multiple concentrations.
  • Dose-response curves (logistic regression) to calculate IC₅₀ values. Ensure biological replicates (n ≥ 6) to account for variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining molecular conformation?

  • Methodological Answer :

  • Dual refinement strategies : Use SHELXL for small-molecule refinement and cross-validate with programs like OLEX2 to resolve ambiguities in electron density maps .
  • Twinned data handling : Apply the Hooft parameter or Bayesian statistics in SHELXL to address pseudo-symmetry or twinning artifacts .

Q. What experimental strategies address contradictory bioactivity results in SAR studies?

  • Methodological Answer :

  • Orthogonal assays : Validate antibacterial activity using both broth microdilution (CLSI guidelines) and agar diffusion assays.
  • Purity checks : Perform HPLC-MS to rule out impurities (>99% purity required for SAR reliability) .
  • Target engagement studies : Use isothermal titration calorimetry (ITC) to confirm direct binding to bacterial enzymes like PPTases .

Q. How can computational methods predict binding affinity to bacterial enzyme targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3HKC) to model interactions with the pyridyl and benzamide moieties .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of hydrogen bonds with catalytic residues (e.g., Lys123 in PPTases) .

Q. What strategies improve metabolic stability in hepatocyte models?

  • Methodological Answer :

  • In vitro profiling : Incubate with rat hepatocytes (10 mM glucose, 37°C) and quantify parent compound via LC-MS/MS at 0, 30, 60, 120 minutes.
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the benzamide to reduce cytochrome P450-mediated oxidation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across solvent systems?

  • Methodological Answer :

  • Solvent polarity index : Correlate solubility with Hansen solubility parameters (δD, δP, δH). For example, DMSO (δP=12.3) enhances solubility vs. water (δP=16.5) due to hydrogen-bonding capacity .
  • Temperature gradients : Perform dynamic light scattering (DLS) at 25°C vs. 37°C to assess aggregation-prone behavior in PBS .

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